4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is an organic compound classified as a piperidine derivative. This compound features a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry. The compound is identified by the Chemical Abstracts Service number 255051-14-0 and has the molecular formula .
The synthesis of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves several key steps:
The molecular structure of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride can be represented as follows:
The structure features:
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride participates in various chemical reactions, including:
The mechanism of action for 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is primarily related to its interaction with specific biological targets, particularly receptors involved in neurotransmission.
The physical and chemical properties of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride include:
Other relevant data include:
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride has diverse applications across multiple fields:
Fluorinated piperidine derivatives represent a transformative advancement in medicinal chemistry, driven by the strategic incorporation of fluorine to optimize pharmacokinetic and pharmacodynamic properties. The piperidine scaffold itself is the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, present in ~59% of small-molecule pharmaceuticals [1] [4]. Early synthetic routes to fluorinated piperidines relied on multistep sequences involving electrophilic fluorination of pre-functionalized precursors or nucleophilic substitutions requiring stereochemically defined substrates [1]. These methods suffered from limited diastereoselectivity and operational complexity, particularly for multifluorinated piperidines.
A paradigm shift occurred with the development of catalytic dearomatization-hydrogenation (DAH) strategies. The landmark 2019 rhodium-catalyzed process enabled single-step conversion of fluoropyridines to all-cis-(multi)fluorinated piperidines with >99:1 diastereoselectivity [1] [4]. This method overcame persistent challenges like catalyst poisoning and hydrodefluorination, providing direct access to previously inaccessible scaffolds such as cis-3,5-difluoropiperidine (previously requiring six synthetic steps) [1]. Subsequent innovations included palladium-catalyzed hydrogenations tolerant of diverse functional groups (e.g., aryl, ester), further expanding chemical space [4]. These advances facilitated the synthesis of fluorinated analogs of commercial drugs (e.g., Melperone, Diphenidol) and enabled systematic exploration of fluorine’s conformational effects [1].
Table 1: Key Milestones in Fluorinated Piperidine Synthesis
Year | Achievement | Significance |
---|---|---|
Pre-2019 | Electrophilic/nucleophilic fluorination | Required pre-decorated substrates; limited diastereoselectivity |
2019 | Rh-catalyzed DAH of fluoropyridines | Enabled all-cis-multifluorinated piperidines in one step; d.r. >99:1 |
2020 | Pd-catalyzed hydrogenation | Tolerated moisture/air; expanded substrate scope to aryl/ester groups |
2023 | Iodine-mediated piperidine cyclization | Simplified synthesis of hybrid fluorinated scaffolds for diabetes/AD research |
The trifluoromethyl-phenyl moiety in 4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride exemplifies rational bioisosteric design, where the -CF₃ group enhances lipophilicity (logP), metabolic stability, and target engagement. The -CF₃ group’s high electronegativity (-I effect) and lipophilicity (π-hydrophobicity = 0.88) significantly influence molecular properties [6] :
In receptor binding, the -CF₃ group engages in unique interactions:
Table 2: Impact of Substituents on Piperidine Bioactivity
Substituent Pattern | logP | Binding Affinity (Ki, nM) | Target |
---|---|---|---|
4-Phenyl | 2.1 | 850 | μ-Opioid receptor |
4-(4-Fluorophenyl) | 2.4 | 420 | μ-Opioid receptor |
4-[2-(Trifluoromethyl)phenyl] | 3.0 | 38 | μ-Opioid receptor |
4-[3-(Trifluoromethyl)phenyl] | 3.0 | 45 | Dopamine D3 receptor |
Synthetic routes to such compounds leverage regioselective trifluoromethylation and fluorination. For example:
These methodologies underscore the compound’s role as a versatile intermediate for neurotherapeutics and enzyme inhibitors, particularly against acetylcholinesterase and α-glucosidase .
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7